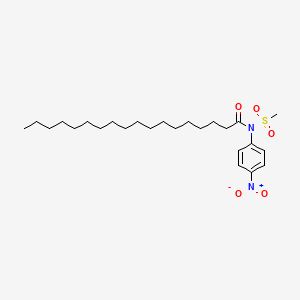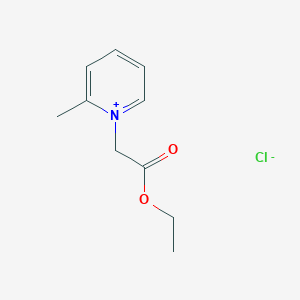
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride is a compound belonging to the class of pyridinium-based ionic liquids. These compounds are known for their unique properties such as low volatility, non-flammability, and high thermal and chemical stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride typically involves the reaction of 2-methylpyridine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridinium compounds .
Aplicaciones Científicas De Investigación
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments
Mecanismo De Acción
The mechanism of action of Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective film that prevents corrosion. The compound interacts with the metal surface through electrostatic interactions and hydrogen bonding, which stabilizes the protective layer and enhances its effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-ethoxy-2-oxoethyl)pyridinium iodide
- 1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 4-methyl-1-(3-phenoxypropyl)pyridinium bromide
Uniqueness
Compared to similar compounds, Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride exhibits higher thermal stability and better corrosion inhibition properties. Its unique structure allows for more efficient adsorption onto metal surfaces, making it a more effective corrosion inhibitor .
Propiedades
Número CAS |
58963-28-3 |
|---|---|
Fórmula molecular |
C10H14ClNO2 |
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
ethyl 2-(2-methylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C10H14NO2.ClH/c1-3-13-10(12)8-11-7-5-4-6-9(11)2;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RPYDJPLZWGMMEF-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C[N+]1=CC=CC=C1C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


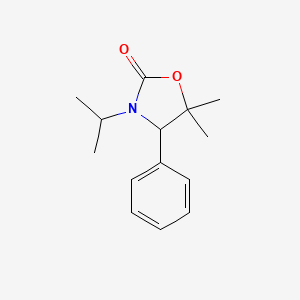
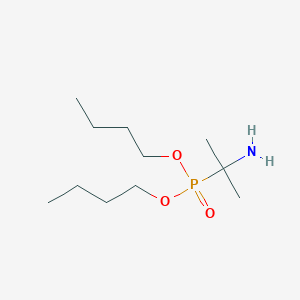
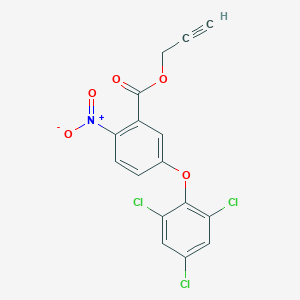
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
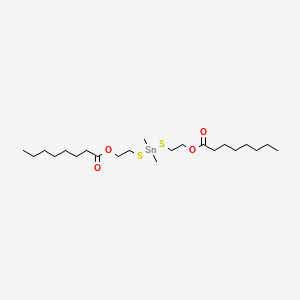

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
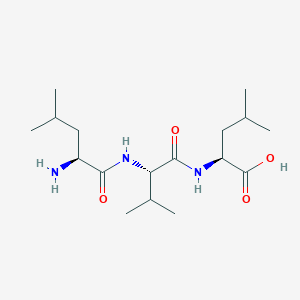
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
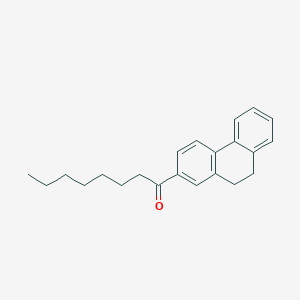
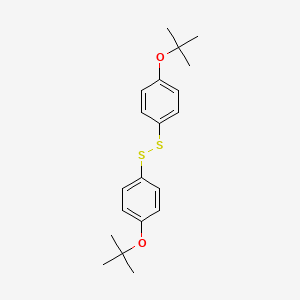
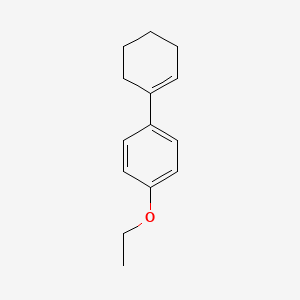
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
